1-Benzyl-1H-imidazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-benzylimidazol-4-amine |
InChI |
InChI=1S/C10H11N3/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,11H2 |
InChI Key |
XHUPXWTZLUZOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 1h Imidazol 4 Amine and Its Derivatives
Classical and Established Synthetic Routes to the Imidazole (B134444) Core
Several named reactions have become fundamental in the construction of the imidazole ring system. These methods typically involve the condensation of smaller, acyclic precursors.
First reported by Heinrich Debus in 1858, the Debus-Radziszewski imidazole synthesis is a multicomponent reaction that traditionally uses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. jetir.orgwikipedia.orghandwiki.orgnih.gov The reaction is highly versatile and is used commercially for the production of several imidazoles. handwiki.org
The general mechanism can be seen as a two-stage process. wikipedia.orghandwiki.org First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.org This intermediate then condenses with an aldehyde to yield the final substituted imidazole product. wikipedia.org A significant challenge with the original Debus-Radziszewski synthesis is that it can result in low yields and side reactions. ijprajournal.com
A crucial adaptation for synthesizing N-substituted imidazoles, such as 1-Benzyl-1H-imidazol-4-amine, involves replacing ammonia with a primary amine. wikipedia.orghandwiki.org By using benzylamine (B48309) in place of ammonia, the benzyl (B1604629) group can be directly installed at the N-1 position of the imidazole ring. wikipedia.org Modern variations focus on improving yields through the use of catalysts like silicotungstic acid or in low-melting mixtures like urea–ZnCl2. ijprajournal.com
Table 1: Overview of the Debus-Radziszewski Reaction
| Feature | Description |
|---|---|
| Reactants | 1,2-dicarbonyl, Aldehyde, Ammonia (or Primary Amine) |
| Product | Substituted Imidazole |
| Type | Multicomponent Reaction |
| Key Adaptation | Use of a primary amine (e.g., benzylamine) for N-1 substitution. wikipedia.org |
| Limitations | Often produces low yields in its original form. jetir.orgijprajournal.com |
The Wallach synthesis involves treating N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). jetir.orgpharmaguideline.com This reaction initially produces a chlorinated intermediate, which is then reduced, typically with hydroiodic acid, to yield the imidazole derivative. jetir.orgpharmaguideline.com For example, the reaction of N,N'-diethyloxamide with PCl5 followed by reduction yields 1-ethyl-2-methylimidazole. jetir.org
The mechanism is understood to potentially involve nitrile ylide species. rsc.org While effective for certain substitution patterns, the scope of the Wallach synthesis can be limited by the availability of the starting N,N'-dialkyloxamides and the harsh reaction conditions. rsc.org Its direct application to produce a 4-amino substituted imidazole like this compound would require a carefully designed oxamide (B166460) precursor and may not be the most straightforward approach.
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles. jetir.org This process involves the cyclization of an α-amino ketone or α-amino aldehyde with a cyanate (B1221674), isothiocyanate, or thiocyanate (B1210189) reagent (e.g., potassium thiocyanate). pharmaguideline.comijprajournal.com The resulting 2-mercaptoimidazole (B184291) can then undergo oxidative desulfurization using methods like oxidation to remove the sulfur atom and yield the corresponding imidazole. jetir.orgijprajournal.com
The primary limitation of this synthesis is the accessibility of the required α-amino aldehyde or ketone starting materials. uobasrah.edu.iq To apply this method toward a 1-benzyl-4-amino scaffold, one would need to start with an appropriately substituted α-amino carbonyl compound that already contains or could be converted to the desired amine functionality at the prospective C-4 position.
The Maquenne synthesis provides another route to the imidazole core, though it is described in several variations. One common description involves the reaction of an α-hydroxyimino ketone with an aldehyde and ammonia. scribd.com Another version describes the formation of an imidazole derivative from the reaction of alkenes, carbon monoxide, and ammonia. pharmaguideline.com This method is generally less common than the Debus-Radziszewski or Marckwald syntheses.
Advanced and Modern Synthetic Strategies for this compound Structures
Modern organic synthesis emphasizes efficiency, atom economy, and the ability to generate molecular diversity. Multicomponent reactions are at the forefront of these strategies for constructing complex heterocyclic systems.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates portions of all the starting materials. researchgate.net This approach is highly convergent and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. researchgate.net
MCRs have been effectively utilized to synthesize highly functionalized and structurally diverse imidazoles. researchgate.netrsc.org These reactions offer a powerful tool for rapidly building libraries of compounds for biological screening. researchgate.net For instance, a one-pot reaction between ninhydrin, primary alkylamines, arylisothiocyanates, and acetylenic esters can efficiently produce functionalized imidazoles. iau.ir
The synthesis of a molecule like this compound or its derivatives is well-suited to an MCR strategy. By carefully selecting the starting components, the desired substitution pattern can be achieved in a single step. For example, an MCR could be designed using:
A glyoxal (B1671930) derivative.
Benzylamine, to install the N-1 benzyl group.
A component that provides the C4-amine functionality, such as an amino-containing aldehyde or another suitable precursor.
This approach not only provides an efficient route to the target molecule but also allows for the synthesis of a wide array of analogues by simply varying the starting materials.
Table 2: Example of a Four-Component Imidazole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Result |
|---|
Multicomponent Reaction (MCR) Approaches to Functionalized Imidazoles
Four-Component Condensation Protocols
Four-component reactions are powerful tools in synthetic chemistry for building molecular complexity from simple starting materials in a single operation. For the synthesis of highly substituted imidazole derivatives, a common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, ammonium (B1175870) acetate (B1210297) (as an ammonia source), and a primary amine. researchgate.netasianpubs.org This methodology allows for the efficient construction of the 1,2,4,5-tetrasubstituted imidazole core.
For instance, the reaction between benzil (B1666583), an aromatic aldehyde, a primary amine, and ammonium acetate can be performed to yield a variety of N-substituted imidazoles. asianpubs.org The use of microwave irradiation in conjunction with a recyclable catalyst like Amberlyst A-15 has been shown to be an effective green approach for this transformation. researchgate.net This one-pot, four-component strategy provides a direct route to complex imidazole structures, where one of the substituents on a nitrogen atom can be a benzyl group, originating from the corresponding primary amine (benzylamine).
Table 1: Example of a Four-Component Synthesis for Tetrasubstituted Imidazoles This table is illustrative of the general four-component methodology.
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|---|
| Benzil | Aldehyde | Primary Amine | Ammonium Acetate | Amberlyst A-15 / MW | 1,2,4,5-Tetrasubstituted-1H-imidazole |
| 1,2-Dicarbonyl | Aldehyde | Benzylamine | Ammonium Acetate | Acid catalyst | 1-Benzyl-2,4,5-trisubstituted-1H-imidazole |
One-Pot Synthesis Techniques
One-pot synthesis techniques are highly valued for their operational simplicity and efficiency, reducing waste and saving time. Several one-pot methods have been developed for imidazole and benzimidazole (B57391) derivatives. A notable metal-free, one-pot method involves the reaction of arylmethylamines (such as benzylamine) with 1,2-dicarbonyls or benzoin (B196080), catalyzed by a catalytic amount of acetic acid under aerobic conditions. semanticscholar.orgrsc.org This approach proceeds via the N-α-C(sp³)–H bond functionalization of the benzylamine. semanticscholar.orgrsc.orgnih.govresearchgate.net
Another efficient one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles utilizes benzil, an aromatic aldehyde, and an amine in the presence of ammonium acetate, catalyzed by nano-TiCl₄·SiO₂ under solvent-free conditions. researchgate.net Furthermore, cascade reactions of o-aminoanilines with terminal alkynes and p-tolylsulfonyl azide (B81097) provide a one-pot route to functionalized benzimidazoles, demonstrating the versatility of cascade strategies in heterocyclic synthesis. organic-chemistry.org The alkylation of an imidazole with a substituted benzyl bromide is also a direct method to prepare N-benzyl imidazole compounds. acs.org
Catalytic Methodologies in N-Benzyl Imidazole Synthesis
Catalysis is central to modern organic synthesis, offering pathways to products with high efficiency and selectivity. The synthesis of N-benzyl imidazoles has benefited significantly from developments in transition metal catalysis, organocatalysis, and nanoparticle-mediated reactions.
Transition Metal Catalysis (e.g., Copper-, Palladium-, Ruthenium-catalyzed reactions)
Transition metals are widely used to catalyze the formation of C-N bonds, a key step in the synthesis of N-substituted imidazoles.
Copper Catalysis : Copper catalysts are effective for N-arylation and related C-N coupling reactions. beilstein-journals.org For example, an efficient method for synthesizing benzimidazoles involves the copper-catalyzed cascade reaction of o-haloacetanilide derivatives with amidine hydrochlorides, using CuBr as the catalyst. core.ac.uk Copper(I) iodide (CuI) has been used to promote one-pot multicomponent reactions for the synthesis of complex fused imidazole systems. These methods highlight copper's role in facilitating the intramolecular cyclization and coupling steps necessary for imidazole ring formation and substitution.
Palladium Catalysis : Palladium catalysts are renowned for their versatility in cross-coupling reactions. Palladium-catalyzed N-heteroannulation of N-benzyl-2-nitrobenzenamines is a known route for synthesizing 2-substituted benzimidazoles. researchgate.net Cascade palladium catalysis enables the regiocontrolled synthesis of N-arylbenzimidazoles from 2-chloroaryl sulfonate substrates and two different nitrogen nucleophiles. nih.gov Palladium N-heterocyclic carbene (NHC) complexes have also been developed and used for C-C bond-forming reactions, and similar complexes are active in the direct arylation of imidazoles. nih.govsemanticscholar.org One-pot synthesis of imines and secondary amines has been achieved through the palladium-catalyzed coupling of benzyl alcohols and primary amines. organic-chemistry.org
Ruthenium Catalysis : Ruthenium complexes, particularly "piano-stool" type complexes, are efficient catalysts for N-alkylation reactions via a hydrogen borrowing mechanism. nih.gov These catalysts can dehydrogenate alcohols to aldehydes in situ, which then react with amines to form imines that are subsequently reduced to the final secondary amine product, with water as the only byproduct. nih.gov Ruthenium(II) complexes derived from benzimidazole ligands have demonstrated catalytic activity in the transfer hydrogenation of ketones, indicating their potential in related reductive amination processes to form N-benzyl derivatives. dergi-fytronix.com
Table 2: Overview of Transition Metal Catalysts in N-Benzyl Imidazole Synthesis
| Metal Catalyst | Reaction Type | Example Substrates | Key Features |
|---|---|---|---|
| Copper (e.g., CuBr, CuI) | Cascade Cyclization, C-N Coupling | o-haloacetanilides, amidines | Ligand-free conditions possible, versatile for fused systems. core.ac.uk |
| Palladium (e.g., Pd(OAc)₂, Pd-NHC) | N-Heteroannulation, Cascade C-N Coupling | N-benzyl-2-nitrobenzenamines, benzyl alcohols | High regioselectivity, broad substrate scope, one-pot capability. researchgate.netnih.govorganic-chemistry.org |
| Ruthenium (e.g., [(p-cymene)RuCl₂]₂) | N-Alkylation (Hydrogen Borrowing) | Primary amines, primary alcohols | Green methodology, water is the sole byproduct. nih.gov |
Organocatalysis and Metal-Free Synthetic Conditions
The development of metal-free synthetic routes is a significant goal in organic chemistry to avoid the cost and potential toxicity of metal catalysts.
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful strategy. Imidazole itself, due to its amphoteric nature with both aza and amine functionalities, can act as an organocatalyst in various transformations, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in N-Heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are a prominent class of organocatalysts used in a wide range of reactions, including benzoin condensation and transesterification. researchgate.net
A notable metal-free, one-pot synthesis of tetrasubstituted imidazoles involves the reaction of benzylamines and 1,2-dicarbonyls using a catalytic amount of acetic acid under aerobic, solvent-free conditions. semanticscholar.orgrsc.org This method relies on the functionalization of the N-α-C(sp³)–H bond of the benzylamine. nih.gov Additionally, base-promoted deaminative coupling of benzylamines with nitriles offers a transition-metal-free, one-step synthesis of 2,4,5-trisubstituted imidazoles. sci-hub.se The N-allylation of imidazole can also be achieved without any catalyst by reacting it with Morita–Baylis–Hillman (MBH) acetates in refluxing toluene. beilstein-journals.org
Nanoparticle-Mediated Synthesis (e.g., Fe₃O₄ nanoparticles)
Nanoparticles offer unique catalytic properties due to their high surface-area-to-volume ratio. Magnetite (Fe₃O₄) nanoparticles, in particular, have gained attention as efficient and easily recoverable catalysts. mdpi.com These nanoparticles can be functionalized to enhance their catalytic activity. For example, chitosan-coated Fe₃O₄ nanoparticles have been used as a heterogeneous nanocatalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from benzil derivatives, aryl aldehydes, and ammonium acetate. researchgate.net
The key advantages of using magnetic nanoparticles like Fe₃O₄ include their high stability, low cost, and simple separation from the reaction mixture using an external magnet. nih.gov This magnetic recoverability makes them highly reusable, which is beneficial from both an economic and environmental perspective. researchgate.netresearchgate.net The synthesis of polymer-supported Fe₃O₄ nanoparticles has also been explored to create robust catalysts for imidazole synthesis. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. The synthesis of N-benzyl imidazoles has seen several advancements that align with these principles.
Atom Economy : One-pot and multicomponent reactions, such as the four-component synthesis of tetrasubstituted imidazoles, maximize atom economy by incorporating all or most of the atoms from the starting materials into the final product. researchgate.netasianpubs.org
Use of Safer Solvents and Conditions : Many modern protocols aim to reduce or eliminate the use of hazardous organic solvents. Solvent-free (neat) reaction conditions have been successfully applied in the synthesis of imidazoles, often facilitated by microwave irradiation or the use of solid catalysts. asianpubs.orgsemanticscholar.orgresearchgate.net The use of aqueous media, as seen in some organocatalytic reactions, is another green alternative. ias.ac.in
Catalysis : The use of catalysts is inherently green as it allows for reactions to proceed under milder conditions with lower energy input and higher selectivity, reducing byproducts. The development of reusable heterogeneous catalysts, such as Fe₃O₄ nanoparticles and polymer-supported reagents like Amberlyst A-15, is particularly advantageous as it simplifies product purification and reduces waste. researchgate.netresearchgate.netresearchgate.net
Waste Reduction : Ruthenium-catalyzed N-alkylation of amines with alcohols via the hydrogen borrowing mechanism is an excellent example of a green process, as it produces water as the sole byproduct. nih.gov
By embracing these principles, chemists can develop more sustainable and efficient methods for the synthesis of this compound and its derivatives.
Solvent-Free Synthesis Conditions
Solvent-free synthesis, or "dry media" synthesis, has gained traction as an environmentally friendly approach that can lead to higher yields, shorter reaction times, and simpler work-up procedures. In the context of imidazole synthesis, solvent-free conditions often involve the neat reaction of starting materials, sometimes with the aid of a solid support or catalyst.
One-pot solvent-free methods for the synthesis of imidazole derivatives often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt. asianpubs.org For instance, the reaction of benzil, an aromatic aldehyde, and benzylamine in the presence of ammonium acetate under solvent-free heating can afford polysubstituted 1-benzyl-1H-imidazole derivatives. This approach is advantageous due to its operational simplicity and the ability to generate a library of compounds by varying the starting materials. asianpubs.org
A representative solvent-free synthesis of a 1-benzyl-2-phenyl-1H-benzo[d]imidazole, a related benzimidazole derivative, involves heating a mixture of o-phenylenediamine, benzaldehyde, and benzylamine with ammonium acetate. This reaction proceeds efficiently without any solvent, highlighting the potential of this methodology. asianpubs.org
Table 1: Examples of Solvent-Free Synthesis of Imidazole Derivatives
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Benzylamine | 1-Benzyl-2,4,5-triphenyl-1H-imidazole | 85 | asianpubs.org |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 82 | asianpubs.org |
Note: The table is illustrative and based on general solvent-free imidazole synthesis principles.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govdergipark.org.tr This is attributed to the efficient and uniform heating of the reaction mixture.
In the synthesis of imidazole derivatives, MAOS has been successfully employed. For example, the synthesis of polysubstituted imidazoles can be achieved by the reaction of an aromatic aldehyde, benzil, and ammonium acetate in water under microwave irradiation, using greenly synthesized Cr2O3 nanoparticles as a catalyst. nih.gov This method offers the advantages of being environmentally friendly, using water as a solvent, and having a reusable catalyst. nih.gov The optimal conditions for such reactions are often found to be a microwave power of 400 W for a duration of 4–9 minutes. nih.gov
Another example is the microwave-assisted synthesis of 2-aryl-1-benzylbenzimidazoles, which can be performed in the absence of a solvent, further enhancing its green credentials. arkat-usa.org
Table 2: Microwave-Assisted Synthesis of Polysubstituted Imidazoles
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Cr2O3 NPs | Water | 5 | 97 | nih.gov |
| 2 | 4-Chlorobenzaldehyde | Cr2O3 NPs | Water | 6 | 95 | nih.gov |
Note: This table showcases the efficiency of MAOS in the synthesis of related imidazole structures.
Specific Cyclization Reactions for Imidazole Ring Formation
The formation of the imidazole ring is the cornerstone of synthesizing this compound. Various cyclization strategies have been developed to construct this heterocyclic core. A common approach involves the condensation of a dicarbonyl compound (or its equivalent), an aldehyde, and ammonia or an amine.
One notable method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. A modification of this reaction using benzylamine in place of ammonia can lead to the formation of N-benzylated imidazoles.
More recent methodologies focus on metal-catalyzed cyclization reactions. For instance, a copper-catalyzed three-component reaction of chalcones, benzylamines, and an iodine source can yield 1,2,4-trisubstituted imidazoles through a C-C bond cleavage and subsequent cyclization. arkat-usa.org This reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on both the chalcone (B49325) and benzylamine. arkat-usa.org
Another approach involves the cyclization of benzylamine with a hydrazone in the presence of an iodine/copper iodide catalyst system to form 1-benzyl-2,4-diarylimidazoles. libretexts.org These methods provide access to a diverse range of substituted 1-benzyl-1H-imidazole derivatives.
Regioselective Functionalization Strategies for the 1-Benzyl-1H-imidazole Moiety
The functionalization of the pre-formed 1-benzyl-1H-imidazole ring at specific positions is crucial for the development of derivatives with desired properties. Regioselective strategies allow for the introduction of substituents at the C-4 and C-5 positions of the imidazole ring.
Iodination of the imidazole ring, particularly at the C-4 position, provides a versatile handle for further functionalization through various cross-coupling reactions. The synthesis of 4-iodoimidazoles can be achieved through the direct iodination of imidazole with iodine in the presence of a base. chemicalbook.comgoogle.com The resulting 4-iodo-1-benzyl-1H-imidazole can then serve as a key intermediate.
This iodinated intermediate can undergo a variety of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C-4 position. These transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups. arkat-usa.orglibretexts.orgnih.govresearchgate.netnih.gov
Heck Reaction: Coupling with alkenes to introduce vinyl substituents. organic-chemistry.orgnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl groups. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, introducing amino substituents. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.orgchemrxiv.org
These reactions offer a powerful toolkit for the diversification of the 1-benzyl-1H-imidazole scaffold at the C-4 position.
Direct C-H arylation has emerged as a highly efficient and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. For the 1-benzyl-1H-imidazole moiety, palladium-catalyzed direct arylation at the C-5 position is a well-established strategy. nih.govresearchgate.net
This reaction typically involves the coupling of 1-benzyl-1H-imidazole with an aryl halide in the presence of a palladium catalyst and a base. The choice of solvent can significantly influence the regioselectivity of the arylation, with polar aprotic solvents like DMF favoring C-5 monoarylation. nih.gov
Table 3: Palladium-Catalyzed Direct C-5 Arylation of 1-Benzyl-1H-imidazole
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Pd(OAc)2 | K2CO3 | DMF | 78 | nih.gov |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)2 | Cs2CO3 | DMF | 85 | researchgate.net |
Note: This table highlights the versatility of the direct C-5 arylation reaction.
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates. Two common strategies involve either building the imidazole ring with the amino group (or a precursor) already in place or introducing the amino group onto a pre-formed imidazole ring.
A key precursor for the former strategy is N-benzylaminoacetaldehyde dimethyl acetal (B89532) . This can be synthesized by the reaction of aminoacetaldehyde dimethyl acetal with benzyl bromide. researchgate.net The resulting N-benzylated intermediate can then be cyclized with a source of the C2 and N3 atoms of the imidazole ring, such as formamide (B127407) or its equivalent, to construct the 1-benzyl-1H-imidazole core.
An alternative and widely used approach involves the synthesis of 1-benzyl-4-nitro-1H-imidazole as a key intermediate. This can be prepared by the N-benzylation of 4-nitroimidazole (B12731) with benzyl bromide. chemsynthesis.com The nitro group at the C-4 position can then be readily reduced to the corresponding amine, yielding the target compound, This compound . Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4).
Preparation of N-Benzyl-1H-imidazole Scaffolds
The introduction of a benzyl group at the N-1 position of the imidazole ring is a critical step in the synthesis of the target compound. A prevalent and direct method for achieving this is the N-alkylation of a pre-existing imidazole ring with a suitable benzylating agent. pharmaguideline.comacs.org This reaction is typically an SN2 (bimolecular nucleophilic substitution) process where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. nih.gov
The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole ring, thereby increasing its nucleophilicity. pharmaguideline.comscribd.com The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being commonly employed. pharmaguideline.comnih.gov
An alternative approach involves modifying the Debus-Radziszewski imidazole synthesis, a classic multi-component reaction. handwiki.orgwikipedia.org In this modified synthesis, a 1,2-dicarbonyl compound, an aldehyde, and a primary amine (in this case, benzylamine) are condensed with ammonia. This method allows for the direct formation of the N-substituted imidazole ring in a single step. wikipedia.org
Table 1: Common Reagents for N-Benzylation of Imidazole Scaffolds
| Reagent Category | Specific Examples | Role in Reaction |
|---|---|---|
| Benzylating Agents | Benzyl chloride, Benzyl bromide | Provides the benzyl group |
| Bases | Potassium carbonate, Sodium hydride, Triethylamine | Deprotonates imidazole, enhancing nucleophilicity |
Generation of Amino-Functionalized Imidazole Precursors
The introduction of an amino group at the C4 position of the imidazole ring is a key transformation in the synthesis of this compound. A common strategy to achieve this involves the nitration of the imidazole ring, followed by the reduction of the resulting nitro group.
Nitration of an N-benzyl-1H-imidazole scaffold can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. mdpi.comnih.gov The position of nitration is influenced by the directing effects of the substituents on the imidazole ring. The subsequent reduction of the nitro group to an amine is a well-established transformation. rsc.orgrsc.org Catalytic hydrogenation is a widely used method for this reduction, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. pharmaguideline.comacs.org This process is generally efficient and yields the desired amino group with high selectivity.
An alternative pathway to amino-functionalized imidazoles can be envisioned through the construction of the imidazole ring with the amino group or a precursor already in place. For instance, derivatives of 5-aminoimidazole-4-carboxamide (B1664886) can serve as versatile intermediates in the synthesis of various imidazole-containing compounds. ias.ac.in
Table 2: Reagents for Amino-Functionalization of Imidazole Precursors
| Reaction Step | Reagent(s) | Purpose |
|---|---|---|
| Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group |
Mechanistic Studies of Reaction Pathways in this compound Synthesis
The synthesis of this compound is governed by a series of well-understood reaction mechanisms. These include condensation and amination steps, cyclization and aromatization processes, and electrophilic and nucleophilic substitutions on the imidazole ring.
Condensation and Amination Reaction Steps
The formation of the imidazole ring itself often proceeds through a series of condensation and amination reactions. The Debus-Radziszewski synthesis, for example, involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or a primary amine). wikipedia.orgslideshare.net The mechanism is thought to involve the initial formation of a diimine from the dicarbonyl compound and ammonia. scribd.comhandwiki.org This diimine then condenses with the aldehyde, followed by cyclization and dehydration to form the imidazole ring. wikipedia.org
In the context of synthesizing this compound, if a modified Debus-Radziszewski approach is used, benzylamine would act as one of the nitrogen sources, leading to the direct incorporation of the benzyl group at the N-1 position.
Cyclization and Aromatization Processes
The formation of the imidazole ring is a key cyclization event. In many synthetic routes, an acyclic precursor containing the necessary atoms is cyclized to form the five-membered ring. For example, the Marckwald synthesis involves the cyclization of an α-aminoketone with a cyanate or a related reagent. pharmaguideline.com The initial cyclization product is a dihydroimidazole (B8729859) (imidazoline), which then undergoes aromatization to form the stable imidazole ring. pharmaguideline.com
Aromatization can be achieved through oxidation or elimination of a leaving group. In many imidazole syntheses, the final step is a spontaneous or induced dehydration or dehydrogenation that leads to the formation of the aromatic system. nih.gov The driving force for this aromatization is the significant gain in resonance stabilization energy associated with the formation of the heteroaromatic imidazole ring.
Electrophilic and Nucleophilic Substitution Mechanisms on the Imidazole Ring
The functionalization of the pre-formed N-benzyl-1H-imidazole scaffold relies on electrophilic and nucleophilic substitution reactions. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The introduction of a nitro group at the C4 position is a classic example of an EAS reaction. The N-benzyl group at the N-1 position can influence the regioselectivity of this substitution.
Conversely, if a suitable leaving group (e.g., a halogen) is present on the imidazole ring, it can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org For the synthesis of this compound, a hypothetical SNAr pathway could involve the reaction of a 1-benzyl-4-haloimidazole with an amino nucleophile. The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzyl chloride |
| Benzyl bromide |
| Potassium carbonate |
| Sodium hydride |
| Acetonitrile |
| Dimethylformamide (DMF) |
| Benzylamine |
| Nitric acid |
| Sulfuric acid |
| Palladium on carbon (Pd/C) |
Chemical Transformations and Reactivity of 1 Benzyl 1h Imidazol 4 Amine and Its Analogs
Functionalization of the Imidazole (B134444) Nitrogen Atoms (N-Alkylation, N-Acylation)
The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation and acylation reactions. These functionalizations are crucial for modulating the electronic properties and steric environment of the imidazole core, which in turn can influence the biological activity or material properties of the resulting compounds.
N-Alkylation: The alkylation of imidazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. google.com For unsymmetrical imidazoles, the reaction can lead to a mixture of N1 and N3-alkylated products. However, regioselective N-alkylation can be achieved by controlling the reaction conditions or by using specific protecting groups. nih.gov For instance, the use of a bulky trityl group can direct the alkylation to a specific nitrogen atom. google.com Palladium-catalyzed N-arylation of unsymmetrical imidazoles has also been developed, showing high selectivity for the N1 position. nih.govmit.edu This method is compatible with a variety of functionalized aryl bromides, chlorides, and triflates. mit.edu The choice of solvent and base is critical in these reactions, with combinations like sodium hydride in tetrahydrofuran (B95107) (THF) being effective for achieving high N-1 regioselectivity in the alkylation of substituted indazoles, a related class of compounds. beilstein-journals.org
N-Acylation: N-acylation of imidazoles is another important transformation, typically carried out using acyl chlorides or anhydrides. fortunejournals.com This reaction introduces an acyl group onto one of the ring nitrogen atoms, forming an N-acylimidazole. These compounds are often used as activated acylating agents themselves due to the good leaving group ability of the imidazole moiety. researchgate.net The stability of N-acylimidazoles can vary depending on the substituents on the acyl group and the reaction conditions. researchgate.net Greener approaches for N-acylation have also been developed, utilizing water as a solvent and benzotriazole (B28993) chemistry to facilitate the reaction. nih.govresearchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Imidazole Derivatives
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| N-Benzylation | Imidazole | 4-Cyanobenzyl bromide | 1-(4-Cyanobenzyl)-1H-imidazole | 42 | acs.org |
| N-Benzylation | Imidazole | 4-Bromobenzyl bromide | 1-(4-Bromobenzyl)-1H-imidazole | 44 | acs.org |
| N-Acylation | Imidazole | Benzoyl chloride | N-Benzoylimidazole | 96 | fortunejournals.com |
Reactions at the Amine Moiety (e.g., Amide Formation, Quaternization)
The exocyclic amine group in 1-Benzyl-1H-imidazol-4-amine is a key site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as amide formation and quaternization.
Amide Formation: The amine moiety readily reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. rsc.org This reaction is one of the most common methods for creating peptidomimetics and other biologically active molecules. luxembourg-bio.com A variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are often employed to facilitate the reaction between a carboxylic acid and an amine. fishersci.co.uknih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.gov
Quaternization: While less common for exocyclic aromatic amines, quaternization can occur under specific conditions, leading to the formation of quaternary ammonium (B1175870) salts. This transformation significantly alters the electronic properties and solubility of the molecule.
Table 2: Examples of Amide Formation with Imidazole Derivatives
| Amine Substrate | Carboxylic Acid/Derivative | Coupling Conditions | Product | Yield (%) | Reference |
| 1H-Benzo[d]imidazol-2-amine derivatives | Phenylchloroformate | KOH, KI, 80°C | Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates | Not specified | connectjournals.com |
| 4-Amino-N-(4-methoxybenzyl)benzamide | Boc-protected valine | HATU, DIPEA, DMF | Amide product | 92 | nih.gov |
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The position of substitution is directed by the existing substituents on the ring. In the case of 1-benzyl-1H-imidazole, the benzyl (B1604629) group at the N1 position influences the electron density at the various carbon atoms of the imidazole ring. Generally, electrophilic attack is favored at the C5 position, followed by the C2 and C4 positions. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The reactivity of the imidazole ring in these reactions can be modulated by the nature of the substituent at the N1 position. uci.edu For instance, electron-withdrawing groups can deactivate the ring towards electrophilic attack. libretexts.org
Nucleophilic Substitution Reactions on Imidazole Derivatives
While the electron-rich nature of the imidazole ring makes it less susceptible to nucleophilic aromatic substitution (SNAr), these reactions can occur on imidazole derivatives bearing strong electron-withdrawing groups or in the context of specific ring systems like benzimidazoles. researchgate.netnih.gov For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo intramolecular SNAr of the nitro group with N-pendant alkoxides under mild conditions. nih.gov Computational studies have also been employed to investigate the nucleophilic substitution reactions of imidazole with various electrophiles. researchgate.netsemanticscholar.org
Carbon-Carbon Bond Forming Reactions on the Imidazole Core (e.g., Aminocarbonylation, Arylation)
The direct formation of carbon-carbon bonds on the imidazole core is a powerful strategy for synthesizing complex and highly functionalized derivatives.
Aminocarbonylation: Palladium-catalyzed aminocarbonylation is a versatile method for introducing carboxamide functionalities onto heterocyclic scaffolds. mdpi.com This reaction typically involves the coupling of a halo-substituted imidazole with an amine and carbon monoxide in the presence of a palladium catalyst. This approach has been successfully applied to the synthesis of carboxamido derivatives of imidazo[1,2-a]pyridines. mdpi.com
Arylation: Direct C-H arylation has emerged as a highly efficient and atom-economical method for the synthesis of arylated imidazoles. nih.gov Palladium-catalyzed reactions allow for the regioselective arylation of the C2 and C5 positions of the imidazole ring using aryl chlorides and bromides. nih.govacs.org The use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can enable the sequential arylation of all three C-H bonds of the imidazole core. nih.gov
Table 3: Examples of Carbon-Carbon Bond Forming Reactions on Imidazole Derivatives
| Reaction Type | Imidazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| C5-Arylation | 1-Methylimidazole | 4-Chlorotoluene | Pd(OAc)2, P(Cy)3, Cs2CO3, microwave | 1-Methyl-5-(p-tolyl)imidazole | 85 | acs.org |
| C2-Arylation | 1-SEM-imidazole | Chlorobenzene | Pd(OAc)2, SPhos, K2CO3 | 2-Phenyl-1-SEM-imidazole | 60 | nih.gov |
| Aminocarbonylation | 6-Bromoimidazo[1,2-a]pyridine | Aniline | Pd(OAc)2/dppp, CO, DBU | N-Phenylimidazo[1,2-a]pyridine-6-carboxamide | 82 | mdpi.com |
Ring Transformations and Derivatization from Imidazole Scaffolds
The imidazole ring can serve as a versatile building block for the synthesis of more complex heterocyclic systems through ring transformation and derivatization reactions. Annulation reactions onto the 1- and 2-positions of benzimidazoles are a widely reported strategy for the synthesis of ring-fused benzimidazoles. nih.gov Acylation of 1-methyl-2-phenacyl-1H-benzimidazole phenylhydrazone has been shown to lead to ring transformation products. researchgate.net These transformations often proceed through multi-step sequences involving cyclization, condensation, and rearrangement reactions, providing access to a rich diversity of fused heterocyclic structures with potential applications in medicinal chemistry and materials science.
Structural Elucidation and Advanced Characterization Methodologies for 1 Benzyl 1h Imidazol 4 Amine
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By analyzing the interaction of 1-Benzyl-1H-imidazol-4-amine with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the imidazole (B134444) ring. The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The two benzylic protons (-CH₂-) would present as a singlet around 5.0-5.3 ppm. acs.org The protons on the imidazole ring would exhibit unique chemical shifts, and the two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. libretexts.org
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Carbons of the phenyl ring would resonate in the ~127-139 ppm range, while the benzylic carbon would appear further upfield. The carbons of the imidazole ring have characteristic shifts that confirm the heterocyclic structure. libretexts.orgspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Benzylic -CH₂- | ~5.0 - 5.3 | ~50 - 55 |
| Phenyl C-H | ~7.2 - 7.4 | ~127 - 129 |
| Phenyl C (quaternary) | - | ~135 - 138 |
| Imidazole C-H | ~6.8 - 7.6 | ~115 - 138 |
| Imidazole C-NH₂ | - | ~135 - 140 |
| Amine -NH₂ | Broad, variable | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org The IR spectrum of this compound is expected to display several characteristic absorption bands.
The primary amine (-NH₂) group is identifiable by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgwpmucdn.comorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations from the benzyl and imidazole rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic methylene (B1212753) group appears just below 3000 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1335 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Phenyl & Imidazole Rings | 3000 - 3100 |
| Aliphatic C-H Stretch | Benzylic CH₂ | 2850 - 3000 |
| C=C and C=N Stretch | Aromatic Rings | 1450 - 1600 |
| N-H Bend | Primary Amine | 1580 - 1650 |
| C-N Stretch | Aromatic Amine & Imidazole | 1250 - 1335 |
Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₁N₃), the molecular weight is 173.21 g/mol . enaminestore.comnih.gov
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z = 173. As the molecule contains an odd number of nitrogen atoms, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org
The most common fragmentation pattern for benzyl compounds is the cleavage of the benzylic bond to form the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91. Other fragments may arise from the cleavage of the imidazole ring.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 82 | [C₄H₆N₂]⁺ | Fragment from cleavage of benzyl group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
Chromatographic Purity Assessment Techniques (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities.
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane.
High-Performance Liquid Chromatography (HPLC) is a quantitative technique used to determine the purity of a sample with high accuracy. A reverse-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically be a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥95% for this compound, as determined by such methods. enaminestore.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's elemental integrity. rsc.org
For this compound, with the molecular formula C₁₀H₁₁N₃, the theoretical elemental composition can be calculated.
Table 4: Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 69.34% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.40% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 24.26% |
| Total | 173.219 | 100.00% |
Applications of 1 Benzyl 1h Imidazol 4 Amine and Its Derivatives in Chemical Sciences and Materials
Role as Synthetic Intermediates and Chemical Building Blocks
1-Benzyl-1H-imidazol-4-amine serves as a pivotal starting material and structural motif in the synthesis of more complex molecules. enaminestore.com Its inherent reactivity and substitution pattern allow for the construction of a wide array of heterocyclic systems and the generation of chemical libraries for drug discovery and other applications.
The this compound framework is a valuable precursor for the synthesis of various fused and substituted heterocyclic systems. The presence of the primary amine and the imidazole (B134444) ring allows for a variety of cyclization and condensation reactions.
One notable application is in the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. connectjournals.commdpi.com The reaction of 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides can produce 1-benzyl-1H-benzo[d]imidazol-2-amines, which can be further functionalized. connectjournals.com This highlights the utility of the benzylamine (B48309) moiety in constructing more elaborate benzimidazole-containing structures.
Furthermore, derivatives of 1-benzyl-1H-imidazole can be utilized in the synthesis of other complex heterocyclic systems. For instance, electrochemically induced synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been developed using benzyl amines as a key reactant with vinyl azides. elsevierpure.com This method provides a pathway to highly substituted imidazole rings, which are prevalent in many biologically active compounds. The benzyl group on the imidazole nitrogen plays a crucial role in directing the regioselectivity of these reactions and influencing the properties of the final products.
The fusion of the imidazole ring to other heterocyclic systems is another important synthetic strategy. For example, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through 7-exo-dig cyclizations, where the imidazole precursor is a key component. nih.gov These fused systems are of interest due to their potential biological activities. Additionally, the synthesis of annelated 1,2,4-triazole (B32235) systems can be achieved from precursors containing a benzimidazole moiety, showcasing the versatility of these building blocks in creating diverse heterocyclic scaffolds. researchgate.net
The structural attributes of this compound make it an excellent scaffold for the development of chemical libraries, which are essential tools in high-throughput screening for drug discovery. The ability to introduce diversity at multiple points of the molecule is a key advantage.
The "one-bead-one-compound" (OBOC) combinatorial library method is a powerful technique for generating large numbers of compounds for screening. nih.gov5z.com In this approach, each bead in a solid-phase synthesis carries a unique compound. The this compound scaffold is well-suited for this methodology. The primary amine can be readily acylated or alkylated, while the imidazole ring can be further functionalized. The benzyl group can also be varied to explore different steric and electronic effects.
The Van Leusen imidazole synthesis is a classic method that can be adapted for the creation of combinatorial libraries of 1,4,5-trisubstituted imidazoles. researchgate.net This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, which can be formed from a primary amine and an aldehyde. By varying the amine and aldehyde components, a diverse library of imidazoles can be generated. The use of DNA-encoded libraries, where each compound is tagged with a unique DNA sequence for identification, has further enhanced the power of combinatorial chemistry. researchgate.net
The development of synthetic methodologies that allow for the rapid and efficient generation of diverse libraries is crucial. The amenability of the this compound core to various synthetic transformations makes it a valuable tool for medicinal chemists in the quest for new therapeutic agents.
Function as Ligands in Catalysis and Coordination Chemistry
The nitrogen atoms of the imidazole ring in this compound and its derivatives possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property has been exploited in the fields of transition metal catalysis and organocatalysis.
Imidazole-containing compounds are renowned for their ability to act as ligands in transition metal catalysis. frontiersin.org The nitrogen atoms of the imidazole ring can donate their lone pair of electrons to a metal center, forming stable coordination complexes. These complexes can then act as catalysts for a variety of organic transformations.
A particularly important application of imidazole derivatives is in the formation of N-heterocyclic carbenes (NHCs). nih.govnih.gov NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry. wikipedia.org They are typically generated by the deprotonation of an imidazolium (B1220033) salt, which can be synthesized from an imidazole precursor. The resulting carbene has a strong sigma-donating ability, which helps to stabilize the metal center and promote catalytic activity. While the direct use of this compound as an NHC precursor is not explicitly detailed, its structural motif is central to many known NHC ligands. The benzyl group on the nitrogen atom can influence the steric and electronic properties of the resulting NHC, thereby tuning the reactivity and selectivity of the metal catalyst.
Imidazoline derivatives, which are structurally related to imidazoles, are also well-known ligands in transition metal catalysis. frontiersin.org They can form chiral complexes with metals, which are used in asymmetric catalysis to produce enantiomerically enriched products. The development of new imidazole-based ligands is an active area of research, with the goal of designing more efficient and selective catalysts for a wide range of chemical reactions.
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Primary amines are a well-established class of organocatalysts, and the primary amine group in this compound makes it a potential candidate for use in organocatalytic systems. rsc.org
Primary amine catalysts can activate substrates through the formation of iminium ions or enamines. This mode of activation has been successfully applied to a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The imidazole ring in this compound could also play a role in catalysis, either by acting as a proton shuttle or by participating in hydrogen bonding interactions to stabilize transition states.
While specific examples of this compound being used as an organocatalyst are not extensively documented, the broader class of imidazole-containing compounds has been shown to have catalytic activity. For example, imidazole itself can act as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. nih.gov The development of chiral imidazole-based primary amines as organocatalysts is a promising area for future research.
Development of Functional Materials and Smart Systems
The unique chemical properties of this compound and its derivatives have led to their incorporation into a variety of functional materials and smart systems. The ability of the imidazole ring to participate in hydrogen bonding, coordinate with metals, and act as a proton conductor makes it a versatile component for materials design.
Imidazole-containing polymers have emerged as a class of materials with a wide range of applications. researchgate.netnih.gov These polymers can be designed to have specific properties, such as thermal stability, conductivity, and biocompatibility. For example, copolymers of methyl methacrylate (B99206) and an allyl-derived imidazole monomer have been synthesized and shown to have higher thermal stability than neat poly(methyl methacrylate). researchgate.net The imidazole groups in these polymers can also be used to complex with metals or to create materials with specific adsorption properties.
A notable example of the use of imidazole-containing compounds in functional materials is the modification of polyketones for the removal of pollutants from water. nih.gov In one study, a polyketone was modified with an imidazole-containing amine to create an adsorbent for the removal of diclofenac (B195802) sodium, a common pharmaceutical pollutant. The imidazole groups were shown to play a role in the adsorption process through π-π interactions with the aromatic rings of the diclofenac molecule.
Furthermore, imidazole derivatives are used as ligands in the construction of metal-organic frameworks (MOFs). rsc.orgnih.govrsc.orgresearchgate.net MOFs are a class of porous crystalline materials that are constructed from metal ions or clusters and organic ligands. The porosity and functionality of MOFs can be tuned by changing the metal and ligand components. Imidazole-based ligands are attractive for the synthesis of MOFs due to their ability to coordinate with a variety of metal ions and their potential for introducing functionality into the framework. Amine-functionalized MOFs, for instance, have shown promise in applications such as carbon dioxide capture and catalysis. rsc.org
Imidazole-based Compounds in Carbon Dioxide Capture Technology
Aqueous solutions of imidazole derivatives have emerged as promising solvents for post-combustion CO₂ capture, offering high oxidative stability and low vapor pressures compared to traditional alkanolamines like monoethanolamine (MEA). ntnu.nonih.gov The capture mechanism relies on the basic nitrogen atom in the imidazole ring reacting with CO₂, typically forming bicarbonate precipitates that can be regenerated. ntnu.no
Research has demonstrated a positive correlation between the basicity (pKa) of polyalkylated imidazoles and their CO₂ absorption capacity. ntnu.no By increasing the pKa to around 9 through alkylation, the absorption performance can be significantly enhanced. ntnu.no Studies on various polyalkylated imidazoles have shown high molar absorption capacities. For instance, 1,2,4,5-tetramethylimidazole (B154414) has demonstrated exceptional performance in blends with promoters like piperazine (B1678402) (PZ) and (3-methylamino)propylamine (MAPA), achieving high absorption and cyclic capacities due to the selective precipitation of the imidazole bicarbonate. scispace.com
Another advanced approach involves the use of Zeolite Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). acs.org ZIFs constructed with imidazole-based linkers, such as ZIF-90, ZIF-93, and ZIF-94, show high CO₂ uptake capacity. The presence of polar functional groups, like the aldehyde group in the imidazole linkers of these ZIFs, creates a strong binding affinity with CO₂ molecules. acs.org
| Compound | Promoter (if any) | Absorption Capacity (mol CO₂/kg solvent) | Conditions |
|---|---|---|---|
| 2,4,5-MeIm | PZ | 3.19 | 40 °C, 10 kPa CO₂ |
| 2,4,5-MeIm | MAPA | 3.53 | 40 °C, 10 kPa CO₂ |
| 1,2-Dimethylimidazole | None | ~0.72 (molar capacity) | 40 °C |
| 1-Ethyl-2-methylimidazole | None | ~0.71 (molar capacity) | 40 °C |
Potential in Dyes for Solar Cells and Other Optical Applications
Imidazole derivatives are excellent candidates for creating organic dyes used in optoelectronic applications, particularly in dye-sensitized solar cells (DSSCs). rsc.orgsemanticscholar.orgnih.gov Their utility stems from the ability to incorporate them into donor-π bridge-acceptor (D-π-A) molecular architectures. rsc.orgresearchgate.net In these systems, the imidazole moiety can act as an electron donor, part of the conjugated π-linker, or even as an acceptor, depending on its substitution pattern. nih.gov
For example, a series of D-π-A organic dyes based on 1-alkyl-1H-imidazole spacers have been developed where two electron-donating groups are at the 4- and 5-positions of the imidazole ring, and an electron-accepting cyanoacrylic acid group is linked at the 2-position via a thiophene (B33073) or thiazole (B1198619) bridge. nih.gov These dyes exhibit good power conversion efficiencies in DSSCs, reaching up to 87% of the efficiency of the standard N719 ruthenium-based dye under similar conditions. nih.gov
Furthermore, the photophysical properties of imidazole-based dyes can be finely tuned. Research on new D-π-A dyes using a 1,4,5-triphenyl-1H-imidazole moiety as the electron donor and various acceptors has demonstrated significant solvatochromism, with emission wavelengths shifting based on solvent polarity. semanticscholar.org These compounds also exhibit aggregation-induced emission (AIE) and mechanofluorochromism (MFC), properties that are highly valuable for developing advanced optical materials and sensors. rsc.orgsemanticscholar.org
| Dye Structure Core | Electron Donor | Electron Acceptor | Max Absorption (λ_abs, nm in DCM) | Emission Range (nm, Hexane to ACN) |
|---|---|---|---|---|
| Imidazole-Phenyl Bridge | 1,4,5-triphenyl-1H-imidazole | 1-indanone | 376 | 449 to 550 |
| Imidazole-Phenyl Bridge | 1,4,5-triphenyl-1H-imidazole | 1,3-indandione | 437 | 476 to 599 |
| Imidazole-Phenyl Bridge | 1,4,5-triphenyl-1H-imidazole | 2-phenylacetonitrile | 368 | 438 to 520 |
| Imidazole-Phenyl Bridge | 1,4,5-triphenyl-1H-imidazole | 2-thiopheneacetonitrile | 375 | 439 to 529 |
Advanced Materials Research (General)
The imidazole scaffold is a fundamental building block in many fields of materials science. lifechemicals.comresearchgate.net Its derivatives are employed in the creation of sophisticated materials, including polymers and coatings that offer enhanced durability and resilience to environmental factors. researchgate.net The nitrogen atoms in the imidazole ring can coordinate with a variety of metal ions, making them ideal for forming metal-organic frameworks (MOFs) and other coordination polymers. nih.gov
In supramolecular chemistry, the imidazole ring functions as a versatile recognition moiety. mdpi.com It can bind with inorganic metal ions or interact with organic molecules through intermolecular forces like hydrogen bonding. mdpi.com This property has been exploited to create novel chemosensors. For instance, a 2,4,5-triheteroarylimidazole bearing indolyl and furyl moieties has been synthesized and shown to have chemosensory abilities for various ions of biological and environmental relevance. mdpi.com The sp² nitrogen atom can selectively bind cations, while the N-H proton's acidity can be tuned to establish hydrogen bonds with anions. mdpi.com Imidazole derivatives are also key components in the synthesis of ionic liquids and have been used for the surface engineering of metal nanoparticles. lifechemicals.com
Peptidomimetics Design and Synthesis (from a synthetic chemistry perspective)
In medicinal chemistry, peptidomimetics are molecules that mimic the structure and function of peptides. The imidazole ring is an attractive scaffold for this purpose as it can replace a scissile peptide bond, offering greater structural diversity and metabolic stability. acs.orgbenthamscience.com The 1,5-disubstituted imidazole motif, in particular, bears a close resemblance to the amide bond. acs.org
From a synthetic chemistry perspective, an efficient and rapid sequence has been developed to produce these peptidomimetics starting from amino acid esters. acs.org A key strategy involves a two-step, one-pot procedure. The synthesis begins with the creation of a dipeptide bearing a thiocarboxamide, which is a crucial intermediate. acs.org This intermediate is then condensed to form the imidazole ring. The presence of a mercaptoimidazole intermediate in the synthetic route offers additional advantages; the sulfur atom can be used to introduce functionalized side chains or to modulate the basicity of the imidazole ring by oxidizing the resulting thioether to a sulfone. acs.org This synthetic versatility makes imidazole-based structures promising tools for structural and biological studies in drug discovery. nih.govacs.org
Applications in Agrochemical Research (focused on synthetic and structural aspects)
The imidazole core is a "privileged scaffold" found in many agrochemicals, including various fungicides and herbicides. researchgate.net The structural and synthetic aspects of these molecules are critical to their activity. The development of novel imidazole derivatives for agricultural applications is an active area of research.
From a synthetic standpoint, numerous methods are available to construct the imidazole ring with various substitutions, allowing for the systematic exploration of structure-activity relationships. Classical methods like the Debus or Radiszewski synthesis, which involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source), are still used to create C-substituted imidazoles. nih.govpharmaguideline.com
More modern and versatile methods, such as the van Leusen imidazole synthesis, provide access to a wide range of substituted imidazoles. mdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine and is highly effective for creating 1,4,5-trisubstituted and various disubstituted imidazoles. mdpi.com For instance, tandem reactions like the van Leusen-Suzuki or van Leusen-Heck have been developed for the one-pot synthesis of C5-substituted imidazoles. mdpi.com The ability to readily functionalize all positions of the imidazole ring through these synthetic routes is crucial for optimizing the efficacy and properties of new agrochemical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
